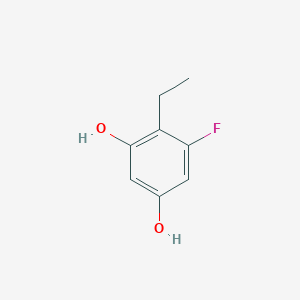

4-Ethyl-5-fluorobenzene-1,3-diol

説明

特性

分子式 |

C8H9FO2 |

|---|---|

分子量 |

156.15 g/mol |

IUPAC名 |

4-ethyl-5-fluorobenzene-1,3-diol |

InChI |

InChI=1S/C8H9FO2/c1-2-6-7(9)3-5(10)4-8(6)11/h3-4,10-11H,2H2,1H3 |

InChIキー |

GJVVTWQXSOPPFB-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=C(C=C1F)O)O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Ethyl 5 Fluorobenzene 1,3 Diol

Strategic Approaches to the Synthesis of Fluorinated Benzene-1,3-diols

The synthesis of fluorinated benzene-1,3-diols, such as 4-Ethyl-5-fluorobenzene-1,3-diol, primarily hinges on the late-stage fluorination of a pre-formed resorcinol (B1680541) derivative. The most common and effective method for this transformation on such an electron-rich aromatic ring is electrophilic fluorination.

Formation of the 4-alkylresorcinol core : Synthesizing the 4-ethylresorcinol (B1360110) precursor. medchemexpress.comtcichemicals.com

Introduction of the fluorine atom : Direct fluorination of the activated aromatic ring. researchgate.net

Resorcinol-Based Condensation Pathways

The foundational precursor, 4-ethylresorcinol, can be synthesized through various established methods. One common approach is the Clemmensen or Wolff-Kishner reduction of 2,4-dihydroxyacetophenone (resacetophenone). Another industrially significant method involves the condensation of resorcinol with a carboxylic acid or its derivative, followed by reduction. For instance, the Friedel-Crafts acylation of resorcinol with propionyl chloride would yield 4-propionylresorcinol, which can then be reduced to 4-ethylresorcinol.

A related and widely used method for forming substituted phenolic compounds is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net While typically used for coumarin (B35378) synthesis, the underlying principles of acid-catalyzed C-C bond formation are relevant to the alkylation of resorcinol. researchgate.net Similarly, resorcinol-formaldehyde condensations demonstrate the reactivity of the resorcinol nucleus toward electrophilic addition, forming the basis for various resins and polymers. nih.gov These condensation pathways highlight the general strategy of building the carbon skeleton before introducing the sensitive fluorine substituent.

Nucleophilic Aromatic Substitution Strategies for Fluorination

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a nucleophile, such as fluoride (B91410), onto an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (like a nitro group or a halide). masterorganicchemistry.comlibretexts.org The EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgnih.gov

However, the resorcinol ring is highly electron-rich due to its two hydroxyl groups, which are strongly activating. These groups destabilize the negative charge required for an SNAr intermediate, making this pathway exceptionally challenging for the direct fluorination of a dihydroxybenzene derivative. harvard.edu Instead of facilitating nucleophilic attack, the hydroxyl groups strongly favor electrophilic attack.

While SNAr is generally unsuitable for electron-rich rings, specialized deoxyfluorination reagents have been developed that can convert phenols to aryl fluorides. harvard.eduacs.org These reactions often proceed through different mechanisms, such as a concerted nucleophilic substitution, and are typically more effective on phenols with electron-withdrawing, rather than electron-donating, groups. nih.govacs.org For instance, the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with a fluoride source like TBAF hydrate (B1144303) shows a clean substitution of a nitro group for fluorine, illustrating a successful SNAr on a highly activated ring. beilstein-journals.org This contrasts sharply with the electronic properties of the 4-ethylresorcinol substrate. Therefore, SNAr is not a strategically viable route for the synthesis of this compound from a precursor with a leaving group at the 5-position.

Optimization of Synthetic Routes and Reaction Conditions

Given that electrophilic fluorination is the most viable pathway, optimization focuses on the direct fluorination of the 4-ethylresorcinol precursor. The key variables include the choice of fluorinating agent, solvent, and reaction temperature to maximize the yield of the desired 5-fluoro isomer and minimize side products.

Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are widely used due to their relative stability, safety, and efficacy. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are common choices. researchgate.netwikipedia.org

A study on the fluorination of resorcinol using Selectfluor™ (F-TEDA-BF₄) demonstrated the formation of 4-fluororesorcinol (B135099) and 4,6-difluororesorcinol as the main products. researchgate.net For the synthesis of this compound, the reaction would proceed by attacking the electron-rich 4-ethylresorcinol. The directing effects of the two hydroxyl groups and the ethyl group guide the regioselectivity of the fluorination. The position between the two hydroxyl groups (position 2) is highly activated, as are the positions ortho and para to them (positions 4, 5, and 6). Since position 4 is already occupied by the ethyl group, the most likely positions for fluorination are 2, 5, and 6. Steric hindrance from the adjacent ethyl group may influence the selectivity between the 5- and 6-positions.

Optimization studies often involve screening various conditions, as shown in the hypothetical table below, based on typical findings in electrophilic fluorination of phenols.

| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 5-fluoro isomer (%) | Key Side Products |

|---|---|---|---|---|---|

| Selectfluor® | Acetonitrile (CH₃CN) | 25 | 4 | Moderate | 2-fluoro, 6-fluoro, and difluoro isomers |

| Selectfluor® | Methanol (CH₃OH) | 0 | 6 | Low | Significant difluoro and decomposition products |

| NFSI | Dichloromethane (CH₂Cl₂) | 25 | 12 | Low | Unreacted starting material |

| Selectfluor® | Acetonitrile (CH₃CN) | 0 | 8 | Improved | Reduced difluoro isomers |

Analysis of Reaction Mechanisms in Synthesis

The key mechanistic step in the synthesis of this compound is the electrophilic aromatic substitution (SEAr) of 4-ethylresorcinol. The precise mechanism of electrophilic fluorination using N-F reagents remains a subject of some debate, with possibilities including a direct SN2-type attack or a single-electron transfer (SET) pathway. wikipedia.org

In the context of a highly activated phenol derivative, the mechanism is generally depicted as a polar process:

Activation : The two hydroxyl groups of 4-ethylresorcinol strongly activate the aromatic ring, making it highly nucleophilic.

Electrophilic Attack : The π-system of the aromatic ring attacks the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor®). researchgate.net This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge of this intermediate is delocalized across the ring and is particularly stabilized by the lone pairs of the oxygen atoms.

Proton Elimination : A base (which could be the solvent or the counter-ion of the fluorinating reagent) removes the proton from the carbon atom that was fluorinated, restoring the aromaticity of the ring and yielding the final product, this compound. researchgate.net

Kinetic isotope effect studies (kH/kD) for the fluorination of other aromatic systems have shown small values, which suggests that the C-H bond breaking in the final deprotonation step is not the rate-limiting step of the reaction. researchgate.net The rate is determined by the initial electrophilic attack. The SET mechanism, which involves the transfer of an electron from the nucleophile to the fluorinating agent to form a radical cation, is considered another possibility, particularly with certain substrates and reagents like Pd(IV)-F complexes. nih.govnih.gov However, for reactions of phenols with reagents like Selectfluor®, the polar SEAr mechanism is widely accepted.

Reactions of Hydroxyl Groups

The two hydroxyl groups on the benzene (B151609) ring are expected to be the primary sites of reactivity, behaving as nucleophiles and activating the ring towards electrophilic attack.

Esterification Reactions

The hydroxyl groups of this compound are predicted to undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding mono- or di-esters. The reaction would likely require a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). The relative reactivity of the two hydroxyl groups could be influenced by steric hindrance from the adjacent ethyl and fluorine substituents.

A patent describing the esterification of resorcinol and its derivatives suggests that such reactions are feasible. google.com For instance, the reaction of resorcinol with acetic anhydride (B1165640) can yield resorcinol diacetate. google.com It is plausible that this compound would react similarly.

Table 1: Predicted Esterification Reactions of this compound

| Reagent | Predicted Product(s) | General Conditions |

| Acetic Anhydride | 4-Ethyl-5-fluorobenzene-1,3-diyl diacetate | Acid or base catalysis, heat |

| Benzoyl Chloride | 4-Ethyl-5-fluorobenzene-1,3-diyl dibenzoate | Base (e.g., pyridine), room temperature |

Note: This table is predictive and not based on published experimental data for the specific compound.

Etherification Reactions

Etherification of the hydroxyl groups, for example, through the Williamson ether synthesis, is another expected reaction pathway. This would involve deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form the corresponding alkoxides, followed by reaction with an alkyl halide. The formation of mono- or di-ethers would be possible.

Electrophilic Aromatic Substitution Reactions

The resorcinol moiety is a strongly activating system for electrophilic aromatic substitution. The two hydroxyl groups direct incoming electrophiles to the positions ortho and para to them. In this compound, the positions available for substitution are C2, C4, and C6. The ethyl and fluoro substituents will also exert directing effects.

Nitration Patterns and Regioselectivity

The nitration of resorcinol is known to be a facile reaction, often occurring under mild conditions. vaia.comsciencemadness.org For this compound, the directing effects of the hydroxyl groups (ortho, para-directing and activating), the ethyl group (ortho, para-directing and activating), and the fluorine atom (ortho, para-directing and deactivating) would collectively determine the regioselectivity of nitration. The C2 position is ortho to both hydroxyl groups, making it a highly likely site for substitution. The C6 position is ortho to one hydroxyl group and para to the other, also making it a favored position. The influence of the ethyl and fluoro groups would need to be considered for a precise prediction.

Table 2: Predicted Regioselectivity of Nitration of this compound

| Position | Directing Effects | Predicted Reactivity |

| C2 | Ortho to two -OH groups | Highly favored |

| C4 | Blocked by ethyl group | No substitution |

| C6 | Ortho to one -OH, para to one -OH | Favored |

Note: This table is predictive and not based on published experimental data for the specific compound.

Halogenation Studies

Halogenation, such as bromination or chlorination, is also a typical electrophilic aromatic substitution reaction for activated rings like resorcinol. youtube.com The reaction would likely proceed readily, and similar to nitration, the substitution pattern would be governed by the combined directing effects of the existing substituents.

Nucleophilic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not expected to occur unless there is a strongly electron-withdrawing group present on the ring, which is not the case. The fluorine atom could potentially be a leaving group under harsh conditions or in the presence of a very strong nucleophile, but this is not a typical reaction for fluorinated phenols under standard laboratory conditions.

Metal Complexation and Coordination Chemistry

The presence of two hydroxyl groups in a 1,3-relationship on the benzene ring makes this compound an effective ligand for a variety of metal ions. The formation of coordination complexes with transition metals is a key aspect of its chemical reactivity, driven by the deprotonation of the phenolic hydroxyl groups to form strong metal-oxygen bonds.

The 1,3-diol (resorcinol) moiety is the primary site of interaction with metal ions. Upon deprotonation, the resulting phenoxide oxygens act as hard donor atoms, readily coordinating to a variety of metal centers. The coordination can occur in several modes, with the specific mode being influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Typically, the 1,3-diol moiety can act as a bidentate ligand, coordinating to a single metal center through both deprotonated hydroxyl groups to form a stable six-membered chelate ring. In some instances, particularly when the resorcinol backbone is further functionalized to create larger polydentate ligands, it can participate in more complex coordination, including acting as a bridging ligand between two or more metal centers. For example, Schiff base ligands derived from substituted resorcinols have been shown to act as tetradentate ligands, coordinating through two nitrogen donors and the two oxygen donors of the resorcinol unit. sphinxsai.com

This compound is expected to form stable complexes with a range of transition metals. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in a solvent, often in the presence of a base to facilitate the deprotonation of the hydroxyl groups. sphinxsai.com

Analogous resorcinol-based ligands have been shown to form complexes with various transition metals, including but not limited to chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). cu.edu.eg The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the coordination number of the metal ion and the stoichiometry of the ligand. cu.edu.egnih.gov For instance, Schiff base complexes derived from 4,6-diacetylresorcinol (B1214101) have been reported to form octahedral complexes with a 1:1 metal-to-ligand ratio. cu.edu.eg It is also known that 4-fluororesorcinol can chelate to the copper center in enzymes. ossila.com

The coordination of the ligand to the metal ion can be confirmed by various spectroscopic techniques. In the infrared (IR) spectra of the metal complexes, the disappearance of the broad band corresponding to the phenolic O-H stretch and a shift in the C-O stretching frequency would indicate the coordination of the deprotonated hydroxyl groups to the metal center. sphinxsai.com Electronic spectra (UV-Vis) of the complexes would show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) transitions, providing information about the geometry and electronic structure of the complex. cu.edu.egresearchgate.net

While no crystal structures of metal complexes with this compound are currently reported, data from closely related structures, such as those of other substituted resorcinol complexes, can provide insight into the expected bond lengths and angles. The table below presents hypothetical data for a transition metal complex of this compound, based on typical values observed for similar complexes.

Table 1: Hypothetical Structural Data for a Transition Metal Complex of this compound

| Parameter | Expected Value Range |

| Metal-Oxygen Bond Length | 1.9 - 2.2 Å |

| O-Metal-O Bite Angle | 85 - 95° |

| C-O Bond Length | 1.30 - 1.35 Å |

| C-C-O Angle | 118 - 122° |

Note: These values are estimations based on known structures of transition metal complexes with substituted resorcinol ligands and are provided for illustrative purposes.

The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and biological systems. The specific electronic and steric properties imparted by the ethyl and fluoro substituents on the this compound ligand could lead to complexes with unique reactivity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be essential for elucidating the precise arrangement of atoms within the molecule. Key analyses would include:

¹H NMR: To identify the number of chemically distinct protons, their local electronic environments, and their coupling interactions. The expected spectrum would show signals for the ethyl group's methyl and methylene (B1212753) protons, as well as distinct signals for the aromatic protons, with splitting patterns influenced by both the fluorine atom and the hydroxyl groups.

¹³C NMR: To determine the number of non-equivalent carbon atoms and their chemical environments. This would provide information on the carbon skeleton of the molecule.

¹⁹F NMR: To directly observe the fluorine atom and its coupling with neighboring protons, which would be crucial for confirming its position on the benzene ring.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques would be used to identify the functional groups present in the molecule.

IR Spectroscopy: Expected characteristic absorption bands would include O-H stretching from the hydroxyl groups (typically broad), C-H stretching from the ethyl and aromatic groups, C=C stretching from the benzene ring, and C-F and C-O stretching vibrations.

Raman Spectroscopy: This would provide complementary information to the IR spectrum, particularly for the non-polar bonds, aiding in the complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The analysis would determine the wavelengths of maximum absorption (λmax), which are characteristic of the chromophoric benzene ring system and are influenced by the substituents (ethyl, fluoro, and hydroxyl groups).

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the exact mass of the molecule and to study its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Fragmentation Analysis: To identify characteristic fragments, which would help in confirming the structure. For instance, the loss of an ethyl group would be an expected fragmentation pathway.

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This would include precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

While the methodologies for the comprehensive characterization of this compound are well-defined, the actual experimental data is not currently available in the public domain. The synthesis and subsequent detailed spectroscopic and crystallographic analysis of this compound would be necessary to provide the specific research findings requested.

Physicochemical Properties

The physical and chemical properties of 4-Ethyl-5-fluorobenzene-1,3-diol can be estimated based on the known properties of structurally similar compounds.

| Property | Estimated Value / Characteristic | Basis for Estimation |

| Molecular Formula | C₈H₉FO₂ | - |

| Molecular Weight | 156.15 g/mol | - |

| Appearance | Likely a white to off-white solid at room temperature. | Based on resorcinol (B1680541) and its simple derivatives. wikipedia.org |

| Melting Point (°C) | Estimated to be in the range of 80-120 °C. | Interpolated from the melting points of 4-fluororesorcinol (B135099) (96-100 °C) and 4-ethylresorcinol (B1360110) (95-98 °C). sigmaaldrich.com |

| Boiling Point (°C) | Expected to be higher than that of 1-fluoro-3-ethylbenzene (140.22 °C) due to hydrogen bonding from the hydroxyl groups. | Comparison with related compounds. |

| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water. | General solubility of phenolic compounds. |

| Acidity (pKa) | The pKa values of the hydroxyl groups are expected to be influenced by both the electron-donating ethyl group and the electron-withdrawing fluorine atom. The overall effect would likely result in pKa values slightly different from that of resorcinol itself. | Electronic effects of substituents on phenol (B47542) acidity. |

Chemical Reactivity and Potential Transformations

The reactivity of 4-Ethyl-5-fluorobenzene-1,3-diol is governed by the interplay of its functional groups. The hydroxyl groups can undergo typical reactions of phenols, such as etherification and esterification. The aromatic ring is activated towards electrophilic substitution by the two hydroxyl groups, although the substitution pattern will be directed by the combined influence of all three substituents.

The presence of the fluorine atom also opens up possibilities for nucleophilic aromatic substitution under certain conditions, although this is generally less facile on an electron-rich ring. The ethyl group can potentially be a site for radical halogenation under specific conditions.

Computational and Theoretical Investigations of 4 Ethyl 5 Fluorobenzene 1,3 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For 4-Ethyl-5-fluorobenzene-1,3-diol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The presence of the ethyl and hydroxyl groups suggests the possibility of multiple conformers due to rotation around single bonds. Conformational analysis systematically explores these possibilities to identify the global minimum energy structure.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | C-F | 1.35 Å |

| C-O (hydroxyl) | 1.36 Å | |

| O-H | 0.96 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-C (ethyl) | 1.54 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-O | 120.5° | |

| C-O-H | 109.0° | |

| Dihedral Angle | C-C-C-C (ring) | 0.0° (planar) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl groups.

Illustrative Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecule's structure. For this compound, characteristic vibrational frequencies would include O-H stretching, C-F stretching, and various aromatic C-C and C-H vibrations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. For this compound, NBO analysis could reveal the extent of electron delocalization in the benzene (B151609) ring and the nature of the interactions between the substituents and the aromatic system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org By simulating the motion of atoms and molecules, MD can be used to study processes such as conformational changes and interactions with other molecules, including solvents. For this compound, MD simulations could be employed to understand its behavior in a biological environment, for instance, how it interacts with a protein's active site. researchgate.net

Structure-Activity Relationship Modeling (Non-clinical)

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For this compound, this would involve comparing its computed properties (such as electronic properties and molecular shape) with those of other similar compounds to predict its potential efficacy as, for example, an enzyme inhibitor. researchgate.netmdpi.com These non-clinical models are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

Biological Activities and Biotransformation Pathways Non Clinical Focus

Enzymatic Interaction Studies (in vitro enzymatic assays)

While specific enzymatic assays for 4-Ethyl-5-fluorobenzene-1,3-diol are not extensively documented, the interactions of structurally similar fluorinated aromatic compounds with various enzymes have been studied. Oxygenase enzymes, in particular, are known to interact with fluorinated derivatives of their natural substrates. The limited steric impact of the fluorine atom allows these enzymes to accept fluorinated compounds.

Plant peroxidases, such as horseradish peroxidase (HRP), have demonstrated the ability to degrade mono- and polyfluorinated phenolic compounds. Studies have shown that the rate of degradation by HRP can decrease with increased fluorination of the phenolic substrate. For instance, in one study, approximately 90% of 4-fluorophenol was degraded within 2 minutes, whereas only 12% of a more heavily fluorinated phenol (B47542) was degraded in the same timeframe nih.gov. This suggests that the degree of fluorination can significantly impact the efficiency of enzymatic degradation.

Hydrolases are another class of enzymes that have been shown to act on fluorinated compounds by cleaving the carbon-fluorine bond researchgate.net. For example, fluoroacetate dehalogenases can catalyze the dehalogenation of fluoroacetate researchgate.net. The enzymatic resolution of fluorinated arylcarboxylic acids has also been achieved using hydrolases, demonstrating their potential in the biotransformation of fluorinated aromatic compounds mdpi.com.

Interactive Data Table: Enzymatic Degradation of Fluorinated Phenols

| Enzyme | Substrate | Degradation Rate | Reference |

| Horseradish Peroxidase (HRP) | 4-Fluorophenol | ~90% in 2 min | nih.gov |

| Horseradish Peroxidase (HRP) | Pentafluorophenol | ~12% in 2 min | nih.gov |

| Pumpkin Skin Peroxidase (PKS) | 4-Fluorophenol | ~60% in 2 min | nih.gov |

| Pumpkin Skin Peroxidase (PKS) | Pentafluorophenol | ~20% in 2 min | nih.gov |

Biotransformation by Microbial Systems

Microorganisms play a crucial role in the biotransformation of fluorinated aromatic compounds. Various bacterial and fungal strains have been shown to degrade or modify these compounds through different metabolic pathways.

Bacterial degradation of fluorinated aromatic compounds often initiates with an attack by dioxygenase enzymes, leading to the formation of dihydrodiols. These intermediates are then further metabolized. For example, the aerobic metabolism of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol and catechol as key intermediates chemrxiv.org.

In a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, 4-fluorocinnamic acid was completely mineralized. Strain G1 converted 4-fluorocinnamic acid to 4-fluorobenzoic acid, which was then degraded by strain H1 via a 4-fluorocatechol intermediate and an ortho-cleavage pathway researchgate.net. This highlights the collaborative effort of different microbial strains in the complete breakdown of complex fluorinated molecules.

The cleavage of the highly stable carbon-fluorine bond is a critical step in the biodegradation of organofluorine compounds. Defluorination can occur through several mechanisms in microbial systems.

One common mechanism involves the spontaneous elimination of a fluoride (B91410) ion from an unstable intermediate. This is often observed after the initial enzymatic oxidation of the aromatic ring. For instance, the formation of oxidized intermediates by oxygenases can lead to the spontaneous release of fluoride ucd.ie.

Enzymatic defluorination is another key mechanism. Fluoroacetate dehalogenases are well-studied enzymes that catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate researchgate.net. While direct enzymatic defluorination of fluorobenzene has not been reported, the transformation to 3-fluoro-cis,cis-muconate involves a series of enzymatic reactions that ultimately lead to defluorination researchgate.net.

The identification of metabolites is crucial for elucidating the biodegradation pathways of fluorinated compounds. In the biotransformation of monofluorophenols by Rhodococcus opacus 1cp, novel metabolites were identified as fluoropyrogallols. Specifically, 2-fluorophenol was transformed into 1,2,3-trihydroxy-4-fluorobenzene (4-fluoropyrogallol), while 3-fluorophenol and 4-fluorophenol led to the formation of 1,2,3-trihydroxy-5-fluorobenzene (5-fluoropyrogallol) asm.org.

In the degradation of 4-fluorocinnamic acid by a bacterial consortium, key metabolites identified included 4-fluorobenzoic acid and 4-fluorocatechol researchgate.net. The marine microalga Amphidinium crassum has been shown to glycosylate fluorophenols, converting them into their corresponding β-D-glucosides nih.gov.

Interactive Data Table: Identified Metabolites in the Biodegradation of Fluorinated Aromatic Compounds

| Original Compound | Microbial System | Identified Metabolites | Reference |

| Monofluorophenols | Rhodococcus opacus 1cp | Fluoropyrogallols | asm.org |

| 4-Fluorocinnamic acid | Arthrobacter sp. G1 & Ralstonia sp. H1 | 4-Fluorobenzoic acid, 4-Fluorocatechol | researchgate.net |

| Fluorophenols | Amphidinium crassum | β-D-glucosides of fluorophenols | nih.gov |

| Fluorobenzene | Rhizobiales sp. F11 | 4-Fluorocatechol, Catechol | chemrxiv.org |

Mechanistic Insights into Biological Interactions (Non-clinical)

Mechanistic insights into the biological interactions of fluorinated compounds often come from studying their effects on enzymatic activity and cellular processes. For example, some fluorinated compounds can act as enzyme inhibitors nih.govmdpi.com. The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding to enzyme active sites or interference with catalytic mechanisms.

The biotransformation pathways themselves provide mechanistic clues. The initial hydroxylation of the aromatic ring by mono- or dioxygenases is a common first step in activating the otherwise stable fluorinated aromatic ring for further degradation ucd.ie. The subsequent steps, including ring cleavage and defluorination, are governed by the specific enzymatic machinery of the involved microorganisms. The position of the fluorine substituent on the aromatic ring can significantly influence the metabolic fate of the compound, determining whether it is completely degraded or results in the formation of dead-end metabolites.

Applications in Chemical Research and Beyond Non Clinical Focus

Role as a Synthetic Scaffold for Novel Chemical Entities

The diol and fluoro-substituted benzene (B151609) ring system provides a reactive and adaptable platform for constructing more complex molecules. The hydroxyl groups can be readily derivatized through etherification, esterification, or other reactions to introduce new functionalities. The fluorine atom can influence the electronic properties and metabolic stability of resulting compounds, a desirable trait in the design of new chemical entities. The ethyl group provides a lipophilic handle that can be modified or can influence the solubility and binding characteristics of derivative molecules.

While direct examples for 4-Ethyl-5-fluorobenzene-1,3-diol are not available, the broader class of resorcinols serves as a precursor for a wide array of compounds. For instance, similar resorcinol (B1680541) derivatives are used in the synthesis of complex natural products and pharmaceutically relevant scaffolds. The strategic placement of the ethyl and fluoro groups on this specific resorcinol could offer novel steric and electronic properties to synthetic chemists aiming to create new molecular architectures.

Contribution to Catalysis and Material Science Research

In the realm of material science, phenolic compounds like resorcinols are fundamental to the creation of resins and polymers. Resorcinol-formaldehyde resins, for example, are known for their thermal stability and adhesive properties. The introduction of an ethyl and a fluorine group, as in this compound, could modulate the properties of such polymers, potentially leading to materials with enhanced thermal resistance, altered solubility, or specific electronic characteristics.

Furthermore, the diol functionality allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl groups can act as ligands, binding to metal centers to create porous materials with potential applications in gas storage, separation, and catalysis. The fluorine and ethyl substituents would decorate the pores of such materials, influencing their selectivity and catalytic activity. While research on MOFs derived from this compound has not been reported, the underlying chemical principles support its potential in this field.

Environmental Remediation and Bioremediation Research

Phenolic compounds are known environmental contaminants, but they can also be studied for their role in bioremediation processes. Certain microorganisms possess enzymatic pathways to degrade aromatic compounds. Research into the biodegradation of halogenated phenols is an active area. While no studies specifically name this compound, it could serve as a model compound to investigate the microbial degradation of fluorinated and alkylated aromatic pollutants. Understanding how microbes break down such a molecule could provide insights into developing more effective bioremediation strategies for industrial waste.

Exploration in Agrochemical or Industrial Applications (Non-human exposure)

The structural features of this compound suggest potential for exploration in the agrochemical sector. Many herbicides, fungicides, and insecticides contain substituted phenol (B47542) or resorcinol cores. The presence of a fluorine atom is a common strategy in agrochemical design to enhance efficacy and metabolic stability. The specific combination of substituents in this compound could be investigated for biological activity against various agricultural pests or for its role as a plant growth regulator. However, without specific research, its utility in this area remains speculative.

In industrial applications, fluorinated aromatic compounds can be used as intermediates in the synthesis of specialty chemicals, including dyes and liquid crystals. The unique substitution pattern of this compound could lead to novel chromophores or liquid crystalline materials with specific optical or electronic properties.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The synthesis of specifically substituted fluorinated resorcinols like 4-Ethyl-5-fluorobenzene-1,3-diol often presents challenges in achieving high regioselectivity and yield. Future research will likely focus on developing more efficient and selective synthetic routes.

Current approaches to synthesizing fluorinated resorcinols have involved multi-step processes. For instance, a known method involves the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by catalytic hydrogenation, hydrodediazoniation, and demethylation to yield the desired fluorinated resorcinol (B1680541). acs.org While effective, these methods can be lengthy and may not be optimal for large-scale production or for creating a diversity of analogues.

Future methodologies could explore:

Late-stage C-H Fluorination: Directing group-assisted C-H fluorination has emerged as a powerful tool in organic synthesis. Research into the application of this strategy for the direct and selective introduction of a fluorine atom onto an ethyl-resorcinol backbone could significantly shorten the synthetic sequence.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and safety, particularly for exothermic fluorination reactions. beilstein-journals.org Developing a flow-based synthesis for this compound could enable more efficient and scalable production.

Biocatalysis: The use of enzymes in synthesis is a growing field, offering high selectivity under mild conditions. researchgate.net Exploring enzymatic fluorination or the enzymatic resolution of racemic intermediates in the synthesis of chiral derivatives of this compound could provide access to enantiopure compounds with potentially unique biological activities.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Late-stage C-H Fluorination | Fewer synthetic steps, increased efficiency. | Development of suitable directing groups and catalysts. |

| Flow Chemistry | Improved reaction control, scalability, and safety. beilstein-journals.org | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, access to enantiopure compounds. researchgate.net | Identification and engineering of suitable enzymes. |

Elucidation of Advanced Mechanistic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for optimizing existing processes and discovering new functionalities.

Future research in this area should aim to:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction intermediates and transition states. This can provide insights into the regioselectivity of fluorination reactions and help predict the reactivity of this compound in various chemical transformations.

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reactions in real-time. This would allow for the direct observation of reaction intermediates and the collection of kinetic data, providing a deeper understanding of the underlying mechanistic steps.

Isotopic Labeling Studies: The use of isotopes, such as ¹⁸F, can help to trace the path of the fluorine atom throughout a reaction sequence, confirming the proposed mechanistic pathway. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of chemical research is intrinsically linked to the development of new technologies. The study of this compound would benefit from the integration of several emerging technologies.

High-Throughput Experimentation (HTE): HTE platforms, which utilize automation and parallelization, can rapidly screen a large number of reaction conditions to identify optimal synthetic protocols. beilstein-journals.org This approach could accelerate the discovery of novel synthetic methods for this compound and its derivatives.

Machine Learning (ML): ML algorithms can be trained on experimental data to predict reaction outcomes and suggest new experimental conditions. beilstein-journals.org By combining HTE with ML, researchers can create a closed-loop system for the rapid optimization of the synthesis of this compound.

Advanced Analytical Techniques: The detailed characterization of this compound and its reaction products requires sophisticated analytical methods. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could provide detailed information about the compound's three-dimensional structure and its interactions with other molecules.

| Technology | Application in this compound Research | Expected Outcome |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions. beilstein-journals.org | Accelerated discovery of optimal synthetic routes. |

| Machine Learning (ML) | Predictive modeling of reaction yields and selectivity. beilstein-journals.org | More efficient and targeted experimental design. |

| Advanced Analytical Techniques | Detailed structural elucidation and impurity profiling. | A deeper understanding of the compound's properties and purity. |

Expansion into New Areas of Chemical and Environmental Science Research

The unique substitution pattern of this compound suggests potential for exploration in various scientific fields beyond traditional organic synthesis.

Materials Science: Resorcinol-based compounds are known to form complex polymeric structures. Investigating the polymerization of this compound could lead to the development of novel fluorinated polymers with unique thermal, optical, or mechanical properties.

Medicinal Chemistry: The introduction of fluorine into bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity. researchgate.netresearchgate.net While this article does not discuss dosage or safety, future fundamental research could explore the synthesis of derivatives of this compound as potential scaffolds for the development of new therapeutic agents.

Environmental Science: Understanding the environmental fate of fluorinated organic compounds is of growing importance. digitellinc.com Research into the potential biodegradation or photodegradation pathways of this compound could provide valuable data on its environmental persistence and potential transformation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。